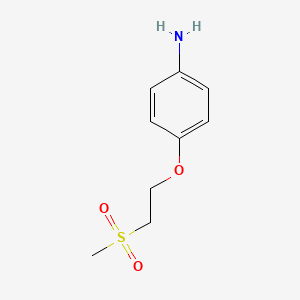

4-(2-Methanesulfonylethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylsulfonylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVECHCOYZFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positioning Within the Realm of Substituted Aniline Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778), featuring various functional groups attached to the aromatic ring. wisdomlib.org These compounds are fundamental starting materials in a wide array of chemical syntheses, including the production of pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgrsc.org The nature and position of the substituent group or groups on the aniline ring profoundly influence the compound's chemical reactivity, physical properties, and biological activity.

The versatility of substituted anilines stems from the amino group, which can be readily modified, and the aromatic ring, which can undergo various substitution reactions. This allows for the fine-tuning of a molecule's properties to achieve desired outcomes in drug discovery and materials science. rsc.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the aniline ring, impacting its reactivity and interaction with biological targets. rsc.org

4-(2-Methanesulfonylethoxy)aniline distinguishes itself within this class by the presence of a specific ether and sulfone linkage at the para position. This substitution pattern directs the reactivity of the molecule and imparts specific physicochemical characteristics that are highly sought after in certain applications.

The Structural Significance of the Methanesulfonylethoxy Moiety

The methanesulfonyl group (CH3SO2-) is a strong electron-withdrawing group. This characteristic significantly influences the electronic environment of the aniline (B41778) ring, affecting its reactivity in subsequent chemical transformations. Furthermore, the sulfone group is a polar functional group capable of acting as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding in biological systems.

The ethoxy linkage (-OCH2CH2-) provides several key attributes. The ether bond introduces a degree of flexibility into the substituent. The two-carbon spacer physically separates the influential sulfone group from the aniline ring, modulating its electronic impact and providing spatial extension, which can be critical for reaching specific binding pockets in enzymes or receptors.

The combination of these features in the methanesulfonylethoxy moiety results in a substituent that can enhance the aqueous solubility of a parent molecule, a desirable trait for many pharmaceutical applications. The sulfone group, in particular, is recognized for its ability to improve the pharmacokinetic profiles of drug candidates.

Table 1: Key Structural Features of 4-(2-Methanesulfonylethoxy)aniline

| Feature | Description | Significance |

| Aniline Core | A primary aromatic amine. | A versatile scaffold for further chemical modification. |

| Para-Substitution | The methanesulfonylethoxy group is located at the para position to the amino group. | Influences regioselectivity in subsequent reactions and the overall geometry of the molecule. |

| Ether Linkage | Connects the aniline ring to the ethyl spacer. | Provides flexibility and influences solubility. |

| Ethyl Spacer | A two-carbon chain. | Provides spatial separation between the aniline ring and the sulfone group. |

| Methanesulfonyl Group | A terminal sulfone group. | Acts as a strong electron-withdrawing group, is polar, and can act as a hydrogen bond acceptor. |

The strategic incorporation of the methanesulfonylethoxy group is a prime example of how medicinal chemists and materials scientists can rationally design molecules with specific properties. By understanding the contribution of each component of this functional group, researchers can leverage this compound to create novel compounds with enhanced performance characteristics.

Advanced Methodologies for the Synthesis and Derivatization of this compound

The aniline scaffold is a cornerstone in the synthesis of a vast array of industrially significant molecules, from pharmaceuticals to advanced materials. The specific derivative, this compound, presents a unique combination of functional groups—a primary aromatic amine, an ether linkage, and a methanesulfonyl (mesyl) group—each offering distinct chemical properties and opportunities for further molecular elaboration. This article explores advanced methodologies for the chemical synthesis of this target compound and the selective transformations of its reactive aniline functionality.

Theoretical Investigations of Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules. chemrxiv.orgchemrxiv.org These calculations have been applied to aniline (B41778) and its derivatives to understand their behavior. scispace.comresearchgate.net

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For molecules with flexible bonds, like the ethoxy chain in 4-(2-Methanesulfonylethoxy)aniline, a conformational landscape is explored to identify different stable conformations and their relative energies. While specific studies on the conformational landscape of this compound are not widely available, DFT methods are routinely used for such analyses on similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netajchem-a.com A smaller gap suggests higher reactivity. chemrxiv.org

The distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For aniline derivatives, the HOMO is typically located on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. thaiscience.info

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower stability. chemrxiv.org |

Note: Specific calculated values for this compound require dedicated computational studies.

Table 2: Natural Bond Orbital (NBO) Analysis Summary

| Analysis Type | Information Provided | Application |

| Natural Atomic Charges | Distribution of electron density among the atoms in the molecule. wisc.edu | Helps in understanding the electrostatic interactions and reactive sites. |

| Bonding Analysis | Describes the nature of chemical bonds (e.g., sigma, pi bonds) and their polarization. wikipedia.org | Provides insights into the covalent and ionic character of bonds. |

| Hyperconjugative Interactions | Identifies stabilizing interactions between occupied and unoccupied orbitals. | Explains conformational preferences and molecular stability. |

Note: A detailed NBO analysis of this compound would provide specific charge values and interaction energies.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netnih.govchemrxiv.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. thaiscience.inforesearchgate.net For aniline derivatives, the negative potential is often located around the nitrogen atom of the amino group and the aromatic ring, while positive potentials are found on the hydrogen atoms of the amino group. researchgate.net

Advanced Molecular Modeling Approaches

More sophisticated modeling techniques can provide deeper insights into the behavior of molecules in complex environments.

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods are powerful computational techniques that combine the accuracy of quantum mechanics (QM) for a specific region of interest in a molecular system with the efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov This approach is particularly useful for studying reactions and properties of molecules in solution or within a biological system. For a molecule like this compound, a QM/MM simulation could be used to model its interactions with a solvent or a biological target, treating the aniline derivative with a high level of QM theory while the surrounding environment is described by a simpler MM force field.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that govern reaction rates.

The oxidation of substituted anilines is a fundamental process in both synthetic chemistry and environmental degradation pathways. Theoretical studies on various aniline derivatives have shown that oxidation can proceed through different mechanisms, with the specific pathway being highly dependent on the oxidant and the nature of the substituents on the aniline ring.

One commonly investigated pathway is the Hydrogen Atom Transfer (HAT) mechanism. In this process, an oxidizing species abstracts a hydrogen atom from the amine group, leading to the formation of an aniline radical cation. Density Functional Theory (DFT) calculations on other substituted anilines have successfully modeled this process, identifying the transition state and the energetics of the radical formation. For this compound, the electron-withdrawing nature of the methanesulfonyl group would likely influence the stability of the resulting radical and the energy barrier for its formation.

Another potential mechanism involves electron transfer followed by deprotonation. Computational studies can help determine the feasibility of this pathway by calculating the ionization potential of the molecule and the stability of the resulting radical cation.

The functionalization of the aniline ring, such as through electrophilic substitution, is also amenable to theoretical investigation. The methanesulfonylethoxy substituent at the para position would act as a director for incoming electrophiles. Computational models can predict the most likely sites of substitution by analyzing the distribution of electron density and the energies of the corresponding intermediates (sigma complexes).

Proton and electron transfer are elementary steps in many chemical and biological reactions involving anilines. The dynamics of these processes can be investigated using a combination of quantum mechanics and molecular dynamics simulations.

Proton Transfer: Intramolecular or intermolecular proton transfer is a key feature of aniline chemistry. For instance, in protonated anilines, the proton can reside on the nitrogen atom or at various positions on the aromatic ring. Theoretical calculations can determine the relative stabilities of these different protonated forms and the energy barriers for proton transfer between them. The presence of the ether linkage and the sulfonyl group in this compound could potentially participate in or influence proton transfer events, a hypothesis that could be explored through computational modeling.

Electron Transfer: The ease with which a molecule can donate or accept an electron is quantified by its redox potential. Computational electrochemistry provides methods to calculate these potentials for substituted anilines in solution. Such calculations for this compound would provide valuable information on its behavior in electrochemical reactions and its potential role in single-electron transfer processes. The dynamics of electron transfer, including the reorganization energies involved, can also be modeled to understand the kinetics of such reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the 4-(2-Methanesulfonylethoxy)aniline molecule.

Experimental FTIR and Raman spectra of aniline (B41778) and its derivatives are typically recorded in various phases, including gas, liquid, and solid states. globalresearchonline.net Theoretical calculations, often employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), are used to compute the vibrational frequencies. globalresearchonline.net These calculated frequencies are then often scaled to improve the correlation with experimental data. globalresearchonline.net For instance, scaling factors of 0.96 for B3LYP and 0.89 for Hartree-Fock (HF) methods have been used to correct for theoretical errors. globalresearchonline.net Such combined experimental and theoretical approaches allow for a more accurate and detailed assignment of the observed vibrational bands. globalresearchonline.net

The vibrational spectra of this compound are complex, with numerous bands corresponding to the vibrations of its constituent functional groups. The assignments are typically made by comparing the experimental spectra with those of related compounds and with theoretically predicted frequencies. For the aniline moiety, characteristic vibrational modes include:

N-H Stretching: The NH2 group in aniline derivatives typically shows two stretching vibrations. materialsciencejournal.org For aniline itself, these bands are observed around 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration in aniline has been assigned to a band around 1282 cm⁻¹ in the IR spectrum. materialsciencejournal.org Computational studies support this assignment, with a calculated frequency of 1265 cm⁻¹. materialsciencejournal.org

Ring Vibrations: The benzene (B151609) ring exhibits several characteristic in-plane and out-of-plane bending and stretching vibrations. materialsciencejournal.org For example, C-C stretching vibrations coupled with C-H in-plane bending are observed at 972 cm⁻¹ and 1037 cm⁻¹. materialsciencejournal.org

Sulfonyl Group Vibrations: The methanesulfonyl group (CH₃SO₂) is characterized by strong symmetric and asymmetric SO₂ stretching vibrations.

Ether Linkage Vibrations: The C-O-C ether linkage will also have characteristic stretching vibrations.

The following table provides a representative, though not exhaustive, list of expected vibrational modes for this compound based on the analysis of aniline and related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Asymmetric Stretch | 3450 - 3500 | |

| N-H Symmetric Stretch | 3350 - 3400 | |

| C-H Aromatic Stretch | 3000 - 3100 | |

| C-H Aliphatic Stretch | 2850 - 3000 | |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong intensity in IR |

| SO₂ Symmetric Stretch | 1120 - 1160 | Strong intensity in IR |

| C-N Stretch | 1250 - 1350 | |

| C-O-C Asymmetric Stretch | 1200 - 1275 | |

| C-O-C Symmetric Stretch | 1020 - 1075 | |

| C-C Aromatic Ring Stretch | 1450 - 1600 | Multiple bands |

| N-H Scissoring | 1590 - 1650 | |

| C-H In-plane Bending | 1000 - 1300 | |

| C-H Out-of-plane Bending | 675 - 900 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are influenced by the molecular structure and the surrounding solvent environment.

The UV-Vis spectrum of aniline and its derivatives is characterized by absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net For aniline, the lowest optically bright excited state is a ¹ππ* state, located at approximately 4.2 eV. researchgate.net The absorption spectrum of aniline vapor shows distinct bands, with the S₁ ← S₀ transition being well-resolved. researchgate.net

Solvent polarity can significantly impact the position and intensity of these absorption bands. youtube.com Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, leading to shifts in the absorption maxima (λmax). youtube.comsciencepublishinggroup.com For instance, a shift to a longer wavelength is termed a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. ajrsp.com In polar solvents, the fine structure of the UV spectrum may be diminished, resulting in broader peaks. youtube.com Conversely, non-polar solvents often allow for the observation of a more detailed "fine structure". youtube.com For example, the UV spectrum of benzene shows a slight red shift when the solvent is changed from hexane (B92381) to methanol, which is attributed to the π → π* transition. libretexts.org

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique used to study the relaxation dynamics of electronically excited molecules. researchgate.net For aniline, following excitation to the S₁ state, intramolecular vibrational redistribution occurs on a timescale of hundreds of femtoseconds, followed by intersystem crossing to a triplet state on a picosecond timescale. researchgate.net The second excited singlet state of aniline has been identified as a π → 3s Rydberg electronic transition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound by providing information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of aniline and related structures. For aniline, the aromatic protons typically appear as multiplets in the region of 6.5-7.5 ppm in the ¹H NMR spectrum. rsc.orgchemicalbook.com The amino protons (NH₂) usually present as a broad singlet. rsc.org In the ¹³C NMR spectrum of aniline, the carbon atom attached to the amino group (C1) is found at a different chemical shift compared to the other aromatic carbons due to the electron-donating nature of the NH₂ group. hmdb.caresearchgate.net

For this compound, the following table provides predicted chemical shift ranges for the different proton and carbon environments.

¹H NMR Spectral Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -NH₂) | 6.6 - 6.8 | Doublet |

| Aromatic Protons (ortho to -O-) | 6.8 - 7.0 | Doublet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -O-CH₂- | 4.0 - 4.3 | Triplet |

| -CH₂-SO₂- | 3.2 - 3.5 | Triplet |

| -SO₂-CH₃ | 2.9 - 3.1 | Singlet |

¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 148 |

| C-O | 150 - 155 |

| Aromatic CH (ortho to -NH₂) | 115 - 120 |

| Aromatic CH (ortho to -O-) | 118 - 122 |

| -O-CH₂- | 65 - 70 |

| -CH₂-SO₂- | 55 - 60 |

| -SO₂-CH₃ | 40 - 45 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid utah.edu. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For sulfonamide derivatives, X-ray crystallography is crucial for understanding the intermolecular interactions that dictate their crystal packing and, consequently, their physical properties nih.govcsic.es. The X-ray crystal structure of the adduct of human carbonic anhydrase II with a topically acting antiglaucoma sulfonamide has been resolved at a high resolution, revealing detailed binding interactions nih.gov.

The solid-state structure of sulfonamides is often governed by a network of intermolecular hydrogen bonds and other non-covalent interactions csic.esresearchgate.net. The presence of both hydrogen bond donors (the amine N-H) and acceptors (the sulfonyl and ether oxygens) in this compound suggests a high propensity for forming robust supramolecular assemblies.

Common crystal packing motifs observed in related sulfonamide structures include:

N-H···O=S Hydrogen Bonds: This is a highly prevalent and strong interaction in sulfonamides, where the amine or sulfonamide proton forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction often leads to the formation of chains or dimeric structures csic.esnih.gov.

π-π Stacking: The aromatic aniline rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. These interactions contribute significantly to the stability of the crystal lattice researchgate.net.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or aromatic ring acceptors also play a vital role in consolidating the crystal packing.

The interplay of these interactions results in a specific three-dimensional architecture, which can influence properties such as solubility, melting point, and stability. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is particularly important for pharmaceutical compounds, as different polymorphs can have different bioavailabilities nih.govcsic.es. Computational modeling at the quantum mechanical level is often used to investigate the crystal structure and polymorphism of sulfonamides csic.es.

To gain a more quantitative and detailed understanding of the intermolecular interactions within a crystal lattice, Hirshfeld surface analysis is a powerful computational tool rsc.org. This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of all intermolecular contacts simultaneously.

Key features of a Hirshfeld surface analysis include:

d_norm Surface: This surface is mapped with a color scale that indicates intermolecular contacts shorter than (red), equal to (white), and longer than (blue) the van der Waals radii of the interacting atoms. Bright red spots on the d_norm surface highlight the most significant interactions, such as strong hydrogen bonds nih.govnih.gov.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the dominance of O···H and H···H contacts, corresponding to the N-H···O hydrogen bonds and the numerous van der Waals interactions, respectively. The analysis would also quantify the contribution of π-π stacking and weaker C-H···O interactions nih.gov.

Quantum chemical topology analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can further probe the nature of the intermolecular interactions identified by X-ray crystallography and Hirshfeld analysis. QTAIM analyzes the electron density distribution to identify bond critical points and characterize the interactions as either shared-shell (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions). This provides a deeper, physics-based understanding of the forces holding the crystal lattice together.

Application As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the amino and methanesulfonylethoxy groups on the aniline (B41778) ring allows for a wide range of chemical modifications, rendering 4-(2-Methanesulfonylethoxy)aniline a versatile precursor for more intricate molecular architectures.

The aniline moiety of this compound is a common feature in many pharmacologically active compounds. The presence of the methanesulfonyl group can influence the molecule's solubility, metabolic stability, and ability to bind to biological targets. This makes it a significant precursor in the development of novel therapeutics. For instance, substituted anilines are integral to the synthesis of various kinase inhibitors, which are a class of drugs used in cancer therapy. While direct synthesis of specific APIs from this compound is proprietary information, the structural motif is present in numerous patented compounds.

Another related compound, 5-(Ethylsulfonyl)-2-methoxyaniline, highlights the importance of the sulfonyl aniline structure in medicinal chemistry. This compound is a key fragment in 131 different compounds with a range of biological activities, with 112 of these being investigated for their antitumor properties. nih.gov It is a precursor for inhibitors of various protein kinases and enzymes, and is a significant pharmacophoric fragment for potent inhibitors of VEGFR2, a key receptor in angiogenesis. nih.gov

| Intermediate Compound | Starting Material | Number of Steps | Overall Yield |

| 5-(ethylsulfonyl)-2-methoxyaniline | 4-methoxybenzene-1-sulfonyl chloride | 4 | 59% |

This table illustrates a multi-step synthesis of a pharmacologically important aniline derivative.

Aniline and its derivatives have been fundamental to the dye industry since the 19th century. fitnyc.edu The discovery that dyes could be synthesized from coal tar derivatives like aniline revolutionized the textile industry, introducing a wide array of intense colors. fitnyc.edu The first synthetic aniline dye was "Perkin's mauve," and it was followed by a spectrum of other colors. fitnyc.edu

While only about 8% of total aniline production is currently used for dyes and pigments, aniline-based compounds remain important. epa.gov Fuchsine, or magenta, was the second major aniline dye to be produced and is still used today as a biological stain and in various industrial applications. nih.gov

The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The methanesulfonylethoxy group can modify the color and fastness properties of the resulting dyes. In the realm of polymer science, this aniline derivative can be used as a monomer or a cross-linking agent in the production of specialty polymers. The presence of the sulfonyl group can enhance the thermal stability and mechanical properties of the final polymeric material.

Participation in Key Organic Transformations for Chemical Diversification

The reactivity of the aniline core in this compound allows for a multitude of organic reactions, enabling the synthesis of a diverse library of compounds. The amino group can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Buchwald-Hartwig amination: A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds.

These transformations, coupled with potential reactions at the sulfonyl group, provide chemists with a powerful toolkit for creating new molecules with tailored properties for various applications.

Exploration of Structure Property Relationships and Molecular Design Principles

Electronic Effects of the Methanesulfonylethoxy Group on Aniline (B41778) Ring Reactivity

The methanesulfonylethoxy substituent significantly influences the electron density of the aniline ring, thereby affecting its reactivity in chemical transformations.

The methanesulfonyl (CH₃SO₂–) group is known to be strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfonyl group. This is reflected in the positive Hammett constants for similar sulfone-containing substituents. For instance, the SO₂CH₃ group has a σₚ value of 0.72, indicating significant electron withdrawal from the para position.

Table 1: Hammett Constants for Related Substituents

| Substituent | σm | σp |

|---|---|---|

| SO₂CH₃ | 0.64 | 0.72 |

| OCH₃ | 0.12 | -0.27 |

| Cl | 0.37 | 0.23 |

This table presents a selection of Hammett constants for common substituents to provide context for the electronic effects discussed. Data sourced from various compilations. pitt.edu

Modulation of Electronic and Optical Properties by Structural Modification

The electronic and optical properties of 4-(2-Methanesulfonylethoxy)aniline are not fixed; they can be intentionally altered through strategic structural modifications. This adaptability is a cornerstone of molecular engineering.

By chemically modifying the core structure of this compound, it is possible to create a family of related molecules with a range of absorption and emission characteristics. For example, introducing electron-donating or electron-withdrawing groups at different positions on the aniline ring can shift the molecule's maximum absorption wavelength (λₘₐₓ) and influence its fluorescence properties. This principle is widely used in the design of organic dyes and probes. The attachment of electron-donor and -acceptor groups can significantly alter linear and nonlinear optical properties. nih.gov

Aniline derivatives are key components in a class of materials known as "push-pull" systems, which are of great interest for their non-linear optical (NLO) properties. nih.gov These molecules typically feature an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation with light, leading to a large change in the molecule's dipole moment and giving rise to significant NLO effects, such as second-harmonic generation (SHG).

In the context of this compound, the amino group (–NH₂) serves as an excellent electron donor. The methanesulfonylethoxy group, with its electron-withdrawing sulfone component, acts as the acceptor. The benzene (B151609) ring provides the necessary π-conjugated system. The efficiency of the intramolecular charge transfer, and thus the magnitude of the NLO response, can be fine-tuned by modifying the strength of the donor and acceptor groups or by extending the π-conjugated system. nih.govacs.org Research has shown that the first-order hyperpolarizabilities, a measure of NLO activity, increase with the attachment of either electron-donor or -acceptor groups, with the highest values achieved when both are present. nih.gov

Intermolecular Interactions and Their Impact on Material Properties

The way molecules of this compound interact with each other in the solid state is as important as their individual molecular structure in determining the bulk properties of the material.

In the crystalline form, molecules of this compound are not isolated but are organized in a specific three-dimensional arrangement held together by a network of non-covalent intermolecular forces. youtube.comyoutube.comyoutube.com These interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, collectively define the supramolecular architecture of the solid. youtube.comyoutube.comyoutube.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methane |

| Benzene |

Rational Design Strategies for Aniline-Based Functional Molecules

The rational design of functional molecules, particularly in the realm of medicinal chemistry, hinges on a deep understanding of structure-property and structure-activity relationships (SAR). The aniline scaffold serves as a versatile starting point for the development of a wide array of functional molecules, including highly potent and selective enzyme inhibitors. The strategic modification of the aniline ring and its substituents allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This section explores the rational design principles that guide the development of advanced functional molecules based on the aniline framework, with a specific focus on derivatives of this compound.

The design of aniline-based kinase inhibitors, for instance, is a well-established area of research. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase. nih.govnih.gov The core principle of their design involves a heterocyclic system, such as a quinazoline (B50416), that mimics the adenine (B156593) part of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase. The aniline moiety, attached to this heterocyclic core, projects into a deeper, more variable hydrophobic pocket. nih.gov It is the substituents on this aniline ring that are pivotal for modulating the potency, selectivity, and pharmacokinetic profile of the inhibitor. nih.govnih.gov

A key strategy in the rational design of these molecules is the introduction of specific functional groups at the para-position of the aniline ring. These substituents can be tailored to exploit unique features of the target's binding site, enhance solubility, and improve metabolic stability. The compound at the center of this discussion, this compound, features a methanesulfonylethoxy group at this critical position. This substituent is not a random addition but a carefully considered choice based on established medicinal chemistry principles.

The ethoxy linker provides flexibility, allowing the terminal methanesulfonyl group to adopt an optimal orientation within the binding pocket of a target protein. The methanesulfonyl (CH₃SO₂) group itself is a key functional feature. It is a strong hydrogen bond acceptor and can significantly increase the polarity and aqueous solubility of a molecule. nih.gov Improved solubility is a critical factor in drug design, as it can lead to better bioavailability. nih.gov

In the context of kinase inhibitors, the strategic placement of such a polar, flexible side chain can lead to enhanced binding affinity and selectivity. For example, in the design of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors, the introduction of basic side chains at the C-7 position of the 4-anilinoquinazoline (B1210976) scaffold led to a marked improvement in aqueous solubility. nih.gov While the methanesulfonylethoxy group is not basic, its polarity serves a similar purpose in enhancing solubility.

The following data tables illustrate the impact of various substituents on the aniline ring and the quinazoline core on the inhibitory activity of kinase inhibitors, providing a basis for the rational selection of moieties like the methanesulfonylethoxy group.

Table 1: Structure-Activity Relationship of 4-Anilinoquinazolines as EGFR Inhibitors

This table showcases how different substituents on the aniline ring affect the inhibitory concentration (IC₅₀) against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data is compiled from studies on 4-anilinoquinazoline derivatives. nih.gov

| Compound | Aniline Substituent (at position 3) | Quinazoline Substituents (at positions 6, 7) | EGFR IC₅₀ (nM) |

| 1 | -H | -H | >10000 |

| 2 | -Cl | -H | 1000 |

| 3 | -Br | -H | 300 |

| 4 | -CH₃ | -H | 1000 |

| 5 | -H | 6,7-di-OCH₃ | 0.6 |

| 6 | -Cl | 6,7-di-OCH₃ | 0.07 |

| 7 | -Br | 6,7-di-OCH₃ | 0.03 |

| 8 | -CH₃ | 6,7-di-OCH₃ | 0.1 |

This is an interactive table. You can sort the data by clicking on the column headers.

The data clearly indicates that small, lipophilic groups at the 3-position of the aniline ring and electron-donating methoxy (B1213986) groups on the quinazoline ring enhance inhibitory potency. nih.gov This provides a rationale for focusing on the aniline moiety for further optimization.

Table 2: Impact of C-7 Side Chains on the Properties of 4-Anilinoquinazoline-Based VEGFR-2 Inhibitors

This table demonstrates the effect of introducing different side chains at the C-7 position of the quinazoline ring on both inhibitory activity against VEGFR-2 (KDR) and aqueous solubility. The data is derived from studies on potent VEGF receptor tyrosine kinase inhibitors. nih.gov

| Compound | Aniline Substituent | C-7 Quinazoline Side Chain | KDR IC₅₀ (µM) | Aqueous Solubility at pH 7.4 (µM) |

| 9 | 4-Cl, 2-F | -OCH₃ | 0.02 | <1 |

| 10 | 4-Cl, 2-F | -O(CH₂)₂-morpholine | 0.02 | 150 |

| 11 | 4-Cl, 2-F | -O(CH₂)₃-morpholine | 0.01 | 330 |

| 12 | 3-Cl, 4-F | -OCH₃ | 0.04 | <1 |

| 13 | 3-Cl, 4-F | -O(CH₂)₂-N(CH₃)₂ | 0.04 | >500 |

This is an interactive table. You can sort the data by clicking on the column headers.

Future Perspectives and Emerging Research Frontiers

Innovations in Green and Sustainable Synthesis of Aniline (B41778) Derivatives

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the synthesis of aniline derivatives is no exception. Traditional methods for producing anilines often involve the reduction of nitroaromatics using metal catalysts (such as platinum, palladium, or nickel) under high pressure and temperature, which raises environmental and cost concerns. kau.edu.sa Modern research focuses on developing eco-friendly alternatives that minimize waste, reduce energy consumption, and avoid the use of hazardous or precious materials. acs.org

Key innovations in this area include:

Biocatalysis and Chemoenzymatic Synthesis : Enzymes, particularly nitroreductases (NRs), are gaining prominence as powerful catalysts for the selective reduction of nitroarenes to anilines. acs.org These biocatalytic reactions can be performed in aqueous media under mild, atmospheric conditions, offering a significant improvement in sustainability. acs.org Chemoenzymatic processes, which couple an enzymatic step with a chemical catalyst, provide a versatile platform for producing highly functionalized anilines. For instance, a chemoenzymatic approach can be used to generate activated amide coupling partners in situ, streamlining the synthesis of aniline-derived amides. rsc.org The immobilization of enzymes allows for their reuse and the development of continuous flow processes, further enhancing the efficiency and industrial viability of this technology. acs.org

Photocatalysis : Visible-light photocatalysis presents another promising green route for aniline synthesis. kau.edu.sa This method utilizes semiconductor photocatalysts, such as modified titanium dioxide (TiO₂), to harness light energy for the reduction of nitrobenzene (B124822) and its derivatives. kau.edu.sa By doping the catalyst with elements like phosphorus, researchers can enhance its absorption of visible light and improve its photocatalytic activity, allowing the reaction to proceed at room temperature. kau.edu.sa

These green methodologies not only offer environmental benefits but also provide high chemoselectivity, which is crucial when synthesizing complex molecules with multiple functional groups.

Predictive Computational Chemistry for Novel 4-(2-Methanesulfonylethoxy)aniline Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of novel molecules before their physical synthesis. This predictive power significantly accelerates the discovery process, reduces costs, and allows for a more targeted approach to developing compounds with desired properties.

For a compound like this compound, computational methods can be employed to design analogues with enhanced biological activity, improved physical properties, or novel functionalities. Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing the physicochemical properties and structural features of a series of known aniline derivatives, a QSAR model can predict the activity of new, unsynthesized analogues. This helps in prioritizing which molecules are most promising for synthesis and testing.

Molecular Docking : This technique simulates the interaction between a small molecule (a ligand, such as an aniline derivative) and a biological target, typically a protein or enzyme. nih.gov By predicting the binding mode and affinity, molecular docking can help identify derivatives of this compound that are likely to be effective as, for example, enzyme inhibitors in drug discovery. nih.gov

Quantum Mechanics (QM) and Density Functional Theory (DFT) : These first-principles methods can calculate the electronic structure and properties of molecules with high accuracy. nih.govnih.gov They are used to understand reaction mechanisms, predict reactivity, and determine the geometric and electronic properties of novel aniline analogues, providing a fundamental framework for understanding their behavior. nih.gov

The synergy of synthetic, mechanistic, and computational studies provides a powerful framework for the regioselective and efficient synthesis of complex aniline derivatives. nih.gov

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Traditional analytical methods often study reactions by analyzing samples taken at various time points (ex situ), which may not capture fleeting intermediates or provide a complete picture of the dynamic process. Advanced in situ and time-resolved spectroscopic techniques allow chemists to monitor reactions as they happen, providing a wealth of mechanistic detail in real-time.

In Situ Spectroscopy : Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry (MS) are powerful tools for mechanistic studies. acs.orgmdpi.comacs.org For example, an innovative electrochemistry-mass spectrometry (EC-MS) coupling has been used to monitor the electrooxidation of aniline in real-time, successfully capturing short-lived radical cations and soluble oligomers that are key intermediates in the polymerization process. acs.org Similarly, in situ Raman spectroelectrochemistry can provide direct evidence of catalytic mechanisms at the electrode-electrolyte interface. acs.org

Time-Resolved Spectroscopy : This field of study investigates dynamic processes in materials and chemical compounds using spectroscopic methods, often after photo-illumination. wikipedia.org With pulsed lasers, it's possible to study processes on timescales as short as femtoseconds (10⁻¹⁵ s). rsc.org Femtosecond time-resolved spectroscopy has been used to explore the relaxation dynamics of aniline in solution after photoexcitation, revealing the different deactivation channels available to the molecule, such as internal conversion, intersystem crossing, and photoionization. rsc.org These techniques are crucial for understanding photochemical reactions and the behavior of molecules in their excited states.

These advanced methods provide unprecedented insight into the complex, step-by-step transformations that occur during the synthesis and reaction of aniline derivatives.

Integration with Artificial Intelligence and Data Science in Chemical Discovery

The fields of artificial intelligence (AI) and data science are revolutionizing chemical discovery by transforming it from a hypothesis-driven or trial-and-error process to a more rational, data-driven endeavor. nih.gov Machine learning (ML) and deep learning (DL) algorithms can analyze vast and complex datasets to identify hidden patterns, predict molecular properties, and even design novel compounds de novo. researchgate.netnih.gov

The impact of AI on the discovery of new aniline derivatives can be seen in several areas:

Accelerated Screening and Candidate Identification : AI models can be trained on large chemical libraries and biological data to rapidly screen millions of virtual compounds, identifying potential drug candidates or molecules with specific desired properties. researchgate.net This significantly reduces the time and cost associated with high-throughput screening. researchgate.net

De Novo Drug Design : Generative AI models can propose entirely new molecular structures that are optimized for specific properties, such as binding to a biological target or having favorable pharmacokinetic profiles. researchgate.netnih.gov Crucially, newer models incorporate constraints to ensure that the generated molecules are synthetically feasible, bridging the gap between virtual design and laboratory reality. nih.govdrugtargetreview.com

Reaction Prediction and Synthesis Planning : Machine learning is being used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. scitechdaily.com By creating "chemical reactivity flowcharts" from experimental data, ML models can help chemists interpret reaction outcomes and design more efficient synthetic pathways. scitechdaily.com This augments the chemist's creativity and streamlines the process of discovering new reactions. scitechdaily.com

Q & A

Q. What synthetic strategies are employed to introduce the methanesulfonylethoxy group into the aniline ring?

The methanesulfonylethoxy group is typically introduced via nucleophilic substitution. A common approach involves:

- Step 1: Protection of the aniline amino group (e.g., acetylation) to prevent side reactions.

- Step 2: Reaction with 2-methanesulfonylethyl bromide or a similar electrophile under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

- Step 3: Deprotection using acidic or basic hydrolysis to regenerate the free aniline. Critical parameters include solvent polarity (e.g., DMF for high nucleophilicity) and temperature control (60–80°C) to optimize yield and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2-Methanesulfonylethoxy)aniline?

- ¹H/¹³C NMR: Identifies substituent positions via chemical shifts (e.g., methanesulfonyl protons at δ 3.0–3.5 ppm, ethoxy protons at δ 3.6–4.2 ppm) .

- FT-IR: Confirms functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, N-H bending at ~1600 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 230–240) .

- X-ray Diffraction (XRD): Resolves crystal structure and confirms regiochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity during synthesis?

Yield optimization requires balancing:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature: Elevated temperatures (70–90°C) accelerate substitution but risk decomposition; lower temperatures favor selectivity .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. Purity is maintained via gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. What are the mechanistic insights into the biological interactions of this compound with cellular targets?

The methanesulfonylethoxy group may enhance membrane permeability due to its polar yet lipophilic nature. Hypothesized interactions include:

- Enzyme Inhibition: Sulfonyl groups act as hydrogen-bond acceptors, potentially binding to catalytic sites (e.g., kinases, proteases).

- Receptor Modulation: The ethoxy linker provides conformational flexibility for targeting G-protein-coupled receptors (GPCRs) . Experimental validation requires:

- Molecular Docking: To predict binding affinities with targets like COX-2 or EGFR.

- Kinetic Assays: Measure IC₅₀ values using purified enzymes or cell lysates .

Q. How does the substitution pattern (ortho vs. para) of the methanesulfonylethoxy group affect reactivity in nucleophilic aromatic substitution?

- Para Substitution: Stabilizes transition states via resonance, favoring faster reaction rates.

- Ortho Substitution: Steric hindrance from the sulfonylethoxy group reduces accessibility to electrophiles. Comparative studies using XRD and Hammett constants (σ⁺) reveal that para derivatives exhibit higher electrophilicity and regioselectivity in SNAr reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity of structurally similar aniline derivatives: How to resolve them?

- Case Study: While this compound shows moderate antibacterial activity, its ortho isomer (2-position) exhibits negligible effects.

- Resolution: Conduct structure-activity relationship (SAR) studies:

Synthesize analogs with varying substituent positions.

Test in standardized assays (e.g., MIC against S. aureus).

Use computational models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. Methodological Recommendations

- Synthetic Optimization: Use design of experiments (DoE) to map parameter interactions (e.g., temperature vs. solvent).

- Analytical Cross-Validation: Combine NMR, MS, and HPLC-PDA to ensure compound integrity.

- Biological Testing: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to mitigate variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.